molecular formula C21H16N2O2 B2529128 2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 1020252-01-0

2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2529128
CAS No.: 1020252-01-0
M. Wt: 328.371
InChI Key: NJTFAZMPPDVEDN-UHFFFAOYSA-N
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Description

2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that features a quinoline moiety and an indene-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 2-methylquinoline-4-amine with 2,3-dihydro-1H-indene-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline or indene derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or indene moieties are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline-4-amine: A precursor in the synthesis of the target compound.

    2,3-dihydro-1H-indene-1,3-dione: Another precursor used in the synthesis.

    Quinoline derivatives: Compounds with similar quinoline structures that exhibit comparable biological activities.

Uniqueness

2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific combination of quinoline and indene-1,3-dione moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-(2-methylquinolin-4-yl)carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-12-11-18(16-9-5-6-10-17(16)22-12)23-13(2)19-20(24)14-7-3-4-8-15(14)21(19)25/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZFNYXHVQCENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N=C(C)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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